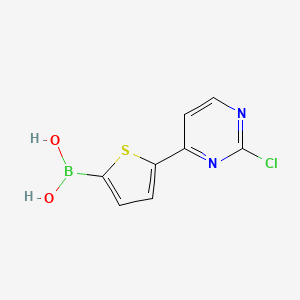
(5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H6BClN2O2S and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chloropyrimidine moiety and a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative is reacted with a chlorinating agent.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to various derivatives with different electronic properties.
Substitution Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Oxidized Thiophene Derivatives: Resulting from oxidation reactions.
Substituted Pyrimidine Derivatives: Formed through nucleophilic substitution.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecular probes for biological studies.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the thiophene moiety to the coupling partner . The chloropyrimidine group can also interact with various molecular targets through nucleophilic substitution, leading to the formation of new chemical entities .
相似化合物的比较
(5-(2-Bromopyrimidin-4-yl)thiophen-2-yl)boronic acid: Similar structure but with a bromine atom instead of chlorine.
(5-(2-Fluoropyrimidin-4-yl)thiophen-2-yl)boronic acid: Contains a fluorine atom instead of chlorine.
(5-(2-Methylpyrimidin-4-yl)thiophen-2-yl)boronic acid: Features a methyl group instead of chlorine.
Uniqueness:
属性
分子式 |
C8H6BClN2O2S |
|---|---|
分子量 |
240.48 g/mol |
IUPAC 名称 |
[5-(2-chloropyrimidin-4-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H6BClN2O2S/c10-8-11-4-3-5(12-8)6-1-2-7(15-6)9(13)14/h1-4,13-14H |
InChI 键 |
MPWFMFSDEIKVTE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)C2=NC(=NC=C2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


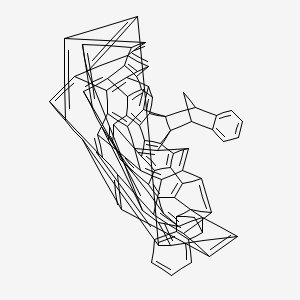
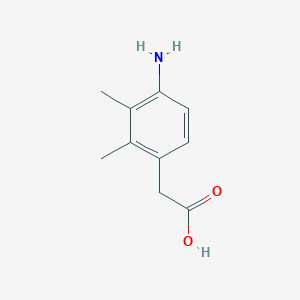
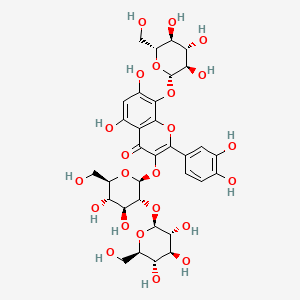


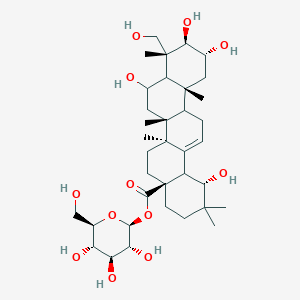
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
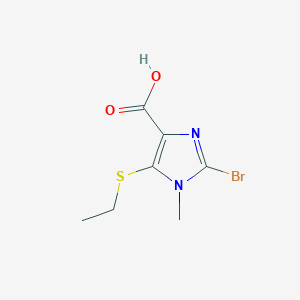
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)
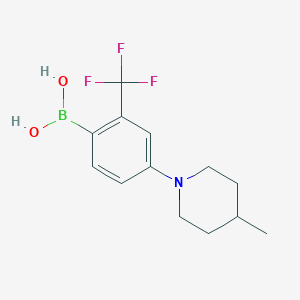
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
